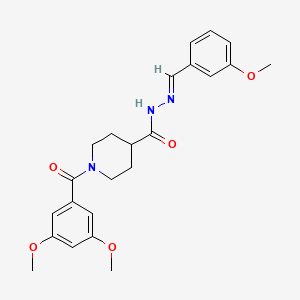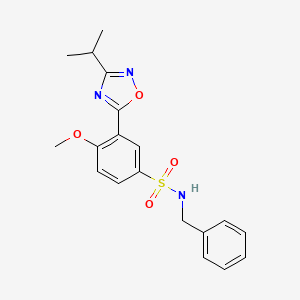
N-butyl-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide, commonly known as NBMPR, is a potent and selective inhibitor of nucleoside transporters. This compound has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of NBMPR involves the inhibition of nucleoside transporters, which are membrane proteins that facilitate the uptake of nucleosides and nucleoside analogs in cells. NBMPR binds to the nucleoside transporter and prevents the transport of nucleosides and nucleoside analogs into the cell, leading to a decrease in their intracellular concentration.
Biochemical and physiological effects:
The inhibition of nucleoside transporters by NBMPR has been shown to affect various biochemical and physiological processes, including DNA synthesis, cell proliferation, and immune response. NBMPR has also been shown to enhance the cytotoxicity of nucleoside analogs in cancer cells, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NBMPR in lab experiments include its potency and selectivity for nucleoside transporters, which allows for the specific inhibition of these transporters without affecting other cellular processes. However, the use of NBMPR in lab experiments is limited by its toxicity and potential off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of NBMPR in scientific research, including the development of more potent and selective inhibitors of nucleoside transporters, the identification of new targets for NBMPR, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of NBMPR in vivo.
Métodos De Síntesis
The synthesis of NBMPR involves several steps, including the reaction of 4-nitrophenol with isopropylamine to form 4-nitrophenyl isopropyl carbamate, which is then reacted with butyl bromoacetate to form N-butyl-4-nitrophenylcarbamate. This compound is then reduced to N-butyl-4-aminophenylcarbamate, which is further reacted with 4-(N-isopropylsulfamoyl)phenol to form NBMPR.
Aplicaciones Científicas De Investigación
NBMPR has been extensively used in scientific research to study the mechanism of action of nucleoside transporters, which are responsible for the uptake of nucleosides and nucleoside analogs in cells. The inhibition of nucleoside transporters by NBMPR has been shown to affect various physiological and pathological processes, including cancer, viral infections, and neurological disorders.
Propiedades
IUPAC Name |
N-butyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-5-10-16-15(18)11-21-13-6-8-14(9-7-13)22(19,20)17-12(2)3/h6-9,12,17H,4-5,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPFUGFHGAVRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)


